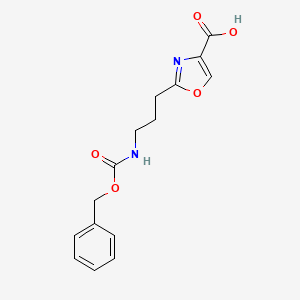
Diallyl phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diallyl phenylphosphonate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphonate moiety, which is further substituted with two allyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diallyl phenylphosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with allyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the direct aryloxylation or alkyloxylation of dialkyl phosphonates. This process uses hydroxy compounds to afford mixed phosphonates with good yields and functional group tolerance. The reaction is facilitated by the presence of trifluoromethanesulfonic anhydride (Tf2O) and pyridine, which generate a highly reactive phosphoryl pyridin-1-ium salt intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diallyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphinite derivatives.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine and phosphinite derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diallyl phenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Medicine: Phosphonate derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diallyl phenylphosphonate and its derivatives involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding or covalent modification of the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic acid: Similar structure but lacks the allyl groups.
Diallyl phosphonate: Similar structure but lacks the phenyl group.
Triphenyl phosphite: Contains three phenyl groups attached to a phosphorus atom but lacks the allyl groups.
Uniqueness
Diallyl phenylphosphonate is unique due to the presence of both allyl and phenyl groups attached to the phosphonate moietyThe allyl groups provide sites for further functionalization, while the phenyl group enhances the compound’s stability and potential biological activity .
Propriétés
Numéro CAS |
2948-89-2 |
|---|---|
Formule moléculaire |
C12H15O3P |
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
bis(prop-2-enoxy)phosphorylbenzene |
InChI |
InChI=1S/C12H15O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 |
Clé InChI |
YSRMRWIQPVDQBV-UHFFFAOYSA-N |
SMILES canonique |
C=CCOP(=O)(C1=CC=CC=C1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)






![2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid](/img/structure/B12069248.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)




